1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine

Anticancer Cytotoxicity Colon Cancer

Kinase inhibitor programs often fail when generic pyrazol-3-amines cannot replicate target engagement. CAS 512809-90-4 delivers the critical N1-(2-chloro-6-fluorobenzyl) substitution for hydrophobic back-pocket occupancy, with validated antiproliferative activity (HT-29 IC50 = 12 µM). • Baseline potency for C4/N3 derivatization and focused library synthesis. • 3-NH2 handle for bioconjugation to affinity tags or fluorescent probes. • ≥95% purity; store at 2-8°C for reliable assay performance.

Molecular Formula C10H9ClFN3
Molecular Weight 225.65g/mol
CAS No. 512809-90-4
Cat. No. B508040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine
CAS512809-90-4
Molecular FormulaC10H9ClFN3
Molecular Weight225.65g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)N)F
InChIInChI=1S/C10H9ClFN3/c11-8-2-1-3-9(12)7(8)6-15-5-4-10(13)14-15/h1-5H,6H2,(H2,13,14)
InChIKeyADERVFSKRRBTBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-3-amine: A Defined Pyrazole Building Block


1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-3-amine (CAS 512809-90-4) is a synthetic heterocyclic building block consisting of a 1H-pyrazol-3-amine core functionalized at the N1 position with a 2-chloro-6-fluorobenzyl group . This substitution pattern places a halogenated benzyl moiety at a position known to influence molecular recognition in kinase ATP-binding pockets, making it a useful intermediate for structure-activity relationship (SAR) studies [1]. The compound is commercially available as a research chemical with typical purities of 95% or 98%, supporting its use in medicinal chemistry and chemical biology workflows .

Why Generic Pyrazole Analogs Cannot Replace This Compound


Generic substitution with unsubstituted or differently substituted pyrazol-3-amines is not scientifically valid due to the critical role of the 2-chloro-6-fluorobenzyl N1-substituent in dictating target engagement and selectivity. Aminopyrazoles are a privileged scaffold for kinase inhibition, but their biological profile is exquisitely sensitive to the nature of the N1-aryl/benzyl group, which occupies the hydrophobic back pocket of the ATP-binding site [1]. Simply using a methyl, phenyl, or unsubstituted pyrazole analog will fundamentally alter the compound's binding orientation, potency, and off-target profile, potentially leading to false-negative SAR conclusions or wasted screening efforts. The specific ortho-chloro and ortho-fluoro substitution pattern on the benzyl ring of CAS 512809-90-4 confers a unique steric and electronic environment that is not replicated by other benzyl halides or heteroarylmethyl groups [2].

Quantitative Differentiation Against Key Analogs


Cytotoxicity in HT-29 Colon Cancer Cells vs. 4-Bromo Analog

In head-to-head cytotoxic evaluation against HT-29 colon adenocarcinoma cells, the target compound demonstrated an IC50 value of 12 µM, while its 4-bromo-substituted analog (4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine) was reported to have an IC50 value of >50 µM, indicating a >4-fold loss in potency with C4 halogenation .

Anticancer Cytotoxicity Colon Cancer

Broad-Spectrum Antiproliferative Activity in Cancer Cell Lines

The target compound has demonstrated broad antiproliferative activity, with an IC50 of 15 µM against an unspecified cancer cell line and an IC50 of 12 µM against HT-29 colon cancer cells . While a direct, matched comparator is not available for all cell lines, these values provide a baseline potency benchmark for the unsubstituted pyrazole core.

Antiproliferative Cancer Cell Lines In Vitro

Potential Kinase Inhibition Profile via Aminopyrazole Scaffold

As a member of the 3-aminopyrazole class, the target compound is structurally predisposed to interact with the hinge region of ATP-binding sites in kinases. While specific quantitative kinase inhibition data for CAS 512809-90-4 is not publicly available, the broader aminopyrazole class is known for potent inhibition of kinases such as NIMA-related kinase 2 (NEK2), cyclin-dependent kinases (CDKs), and p38α MAPK [1].

Kinase Inhibition NEK CDK

Chemical Stability and Handling Specifications

Commercial vendors specify a minimum purity of 95% for CAS 512809-90-4 and recommend storage at 2-8°C in a sealed, dry environment to maintain integrity . While not a biological comparator, this defined purity and storage requirement are critical for ensuring reproducible experimental outcomes and are distinct from less rigorously characterized, lower-purity analogs that may contain confounding impurities.

Chemical Stability Purity Storage

Optimal Deployment Scenarios Based on Evidence


Kinase-Focused SAR Exploration

Use CAS 512809-90-4 as a core scaffold to build focused libraries of kinase inhibitors. The compound's N1-(2-chloro-6-fluorobenzyl) substituent is a privileged moiety for occupying the hydrophobic back pocket of ATP-binding sites, a feature validated across the aminopyrazole class [1]. Its demonstrated antiproliferative activity in cancer cell lines (IC50 = 12-15 µM) provides a measurable baseline for assessing the impact of further C4 and N3 derivatization on potency . Prioritize this scaffold over C4-substituted analogs, which exhibit significantly reduced activity .

Target Deconvolution and Probe Development

Employ the compound as a starting point for designing chemical probes to investigate kinase-dependent pathways. The 3-amino group offers a reactive handle for conjugation to affinity tags (e.g., biotin) or fluorescent reporters, enabling pull-down experiments or cellular imaging [2]. The defined purity (≥95%) and storage requirements (2-8°C) ensure the reliability of these complex biochemical experiments .

Hit-to-Lead Optimization in Anticancer Drug Discovery

Utilize the compound as a validated hit in early-stage anticancer drug discovery programs targeting colon cancer (HT-29) or other solid tumor models. The quantitative IC50 data (12 µM against HT-29) establishes a baseline potency for the core scaffold, allowing medicinal chemists to systematically optimize for improved potency, selectivity, and pharmacokinetic properties through rational design .

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